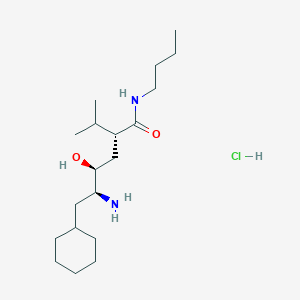
2-(3-Benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 70450 is an inhibitor of aspartyl proteinase. It can be used as an antifungal agent and may have a role in HIV protease inhibition therapy.
Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
- Synthesis of Piperazine Amides: A study by Koroleva et al. (2011) discusses the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is a key intermediate in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).
- Development of Nootropic Agents: Valenta et al. (1994) explored the synthesis of carboxamides with potential nootropic activity, involving aminomethyl-2-oxopyrrolidine and methylpiperazin-1-yl-carbonyl chloride (Valenta et al., 1994).
- Antimicrobial Activity: Research by Patel et al. (2011) on pyridine derivatives, involving compounds with methylpiperazin-1-yl fragments, demonstrated variable antimicrobial activity against bacteria and fungi (Patel et al., 2011).
Chemical Synthesis and Structural Studies
- Practical Synthesis Techniques: Koroleva et al. (2012) elaborated an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor in the synthesis of pharmaceutical compounds (Koroleva et al., 2012).
- Crystal Structure Analysis: The work of Christensen et al. (2011) on the stereochemical assignment of certain amino derivatives, including compounds with methylpiperazin-1-yl, provides insights into their molecular structure (Christensen et al., 2011).
Exploration of Chemical Properties and Reactions
- Study of Acid Stability: A study by Ho et al. (2011) explored the stability of peptide enolates, including N-substituted amides, which can be related to compounds like 2-(3-Benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide (Ho et al., 2011).
- Fragmentation and Reactivity Studies: The fragmentation behavior of protonated benzoylamines, including those with a benzoyl-4-methylpiperazine structure, was studied by Chai et al. (2017), offering insights into the reactivity of similar compounds (Chai et al., 2017).
Propriétés
Numéro CAS |
142928-23-2 |
|---|---|
Nom du produit |
2-(3-Benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide |
Formule moléculaire |
C19H39ClN2O2 |
Poids moléculaire |
363 g/mol |
Nom IUPAC |
(2R,4S,5S)-5-amino-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C19H38N2O2.ClH/c1-4-5-11-21-19(23)16(14(2)3)13-18(22)17(20)12-15-9-7-6-8-10-15;/h14-18,22H,4-13,20H2,1-3H3,(H,21,23);1H/t16-,17+,18+;/m1./s1 |
Clé InChI |
OSCAGQDAAPBGKK-PWGAQZMISA-N |
SMILES isomérique |
CCCCNC(=O)[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(C)C.Cl |
SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |
SMILES canonique |
CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(3-benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide A 70450 A-70450 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)





